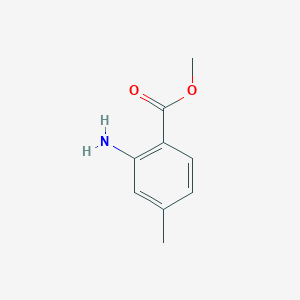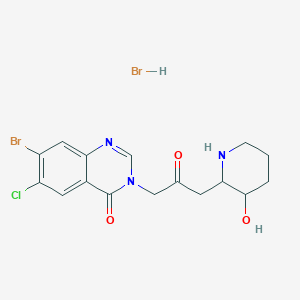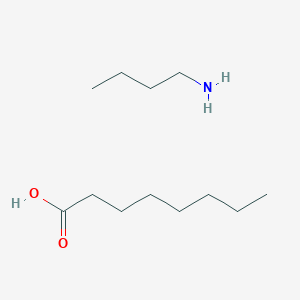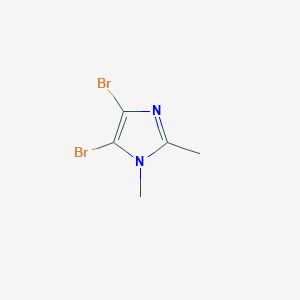
Methyl 2-amino-4-methylbenzoate
概述
描述
5-碘-2’-脱氧尿嘧啶 (IdUrd) 是一种卤代核苷类似物,是胸腺嘧啶的类似物。它以其抗病毒特性和作为癌症治疗中的放射增敏剂的能力而闻名。 IdUrd 在复制过程中被掺入 DNA 中,取代胸腺嘧啶,导致 DNA 合成和功能的破坏 .
作用机制
IdUrd 通过取代胸腺嘧啶掺入 DNA 中来发挥其作用。这种掺入会导致形成单链断裂,随后形成双链断裂,破坏 DNA 合成和功能。该化合物被胸腺嘧啶激酶磷酸化,并在复制过程中掺入 DNA。 这种 DNA 合成的破坏是其抗病毒和放射增敏特性的基础 .
准备方法
合成路线和反应条件
IdUrd 可以通过几种方法合成。一种常见的方法是使 5-碘尿嘧啶与三氯氧磷和二甲基苯胺反应,生成 2,4-二氯-5-碘嘧啶。然后,将该中间体与甲醇中的甲醇钠反应,生成 2,4-二甲氧基-5-碘嘧啶。 最后,通过一系列脱保护和糖基化步骤将该化合物转化为 IdUrd .
工业生产方法
对于工业生产,可以使用碘原支持的 5-(三正丁基锡基)-2’-脱氧尿嘧啶的去锡烷化反应来合成 IdUrd。 该方法确保了体外稳定性高,并且满足良好实验室规范 (GLP) 和良好临床规范 (GCP) 的要求 .
化学反应分析
反应类型
IdUrd 会发生各种化学反应,包括取代反应和掺入 DNA 中。 它以其取代 DNA 中胸腺嘧啶的能力而闻名,导致形成单链断裂,随后形成双链断裂 .
常用试剂和条件
在 IdUrd 的合成和反应中常用的试剂包括三氯氧磷、二甲基苯胺、甲醇钠和碘原。 反应条件通常涉及在甲醇或其他溶剂中回流 .
形成的主要产物
IdUrd 掺入 DNA 后形成的主要产物是具有 IdUrd 取代胸腺嘧啶的修饰 DNA 链。 这种修饰导致 DNA 合成和功能的破坏,这是其抗病毒和放射增敏特性的基础 .
科学研究应用
相似化合物的比较
类似化合物
5-溴-2’-脱氧尿嘧啶 (BrdUrd): 另一种卤代核苷类似物,具有与 IdUrd 相似的特性。
5-氯-2’-脱氧尿嘧啶 (CldUrd): 一种卤代核苷类似物,用于类似的应用。
IdUrd 的独特性
IdUrd 的独特性在于它作为放射增敏剂的高效性,以及与其他卤代核苷类似物相比,它能够以最小的毒性掺入 DNA 中。 它特异性地掺入病毒 DNA 中,使其对像单纯疱疹病毒这样的 DNA 病毒特别有效 .
属性
IUPAC Name |
methyl 2-amino-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQBJVZNPBNHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458645 | |
| Record name | Methyl 2-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-17-0 | |
| Record name | Methyl 2-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B102108.png)
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)






![3,3'-[BUTANE-1,4-DIYLBIS(OXY)]BISPROPIONONITRILE](/img/structure/B102123.png)


![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)


